3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
Description
This compound features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a 3-oxopropyl chain to a 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl moiety. Key structural attributes include:
- Piperidine ring: A six-membered saturated ring with one nitrogen atom, substituted at the 4-position with a hydroxyl group and a 3-(trifluoromethyl)phenyl group.
- Trifluoromethyl group: A strong electron-withdrawing substituent that enhances metabolic stability and influences binding interactions.
- Benzo-triazinone core: A bicyclic heteroaromatic system that may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c23-22(24,25)16-5-3-4-15(14-16)21(32)9-12-28(13-10-21)19(30)8-11-29-20(31)17-6-1-2-7-18(17)26-27-29/h1-7,14,32H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEHANQLBNLLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one , often referred to as a derivative of benzo[d][1,2,3]triazin, exhibits significant biological activity that has garnered attention in pharmacological research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a trifluoromethyl group, a piperidine moiety, and a benzo[d][1,2,3]triazin core. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are crucial for drug development. The molecular formula is with a molecular weight of approximately 401.41 g/mol.
1. Enzyme Inhibition
The compound has shown promising enzyme inhibition properties. Specifically, it exhibits inhibitory activity against 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase , with an inhibition constant (Ki) of approximately 165 nM . This suggests potential applications in modulating steroid biosynthesis pathways which could be relevant in treating conditions like hormone-dependent cancers .
2. Antimicrobial Activity
Research has indicated that similar piperidinol derivatives possess significant antimicrobial properties. For instance, compounds structurally related to the target compound have been evaluated for their anti-tuberculosis activity, demonstrating minimum inhibitory concentrations (MICs) as low as 1.5 µg/mL . These findings highlight the potential of this class of compounds in developing new anti-infective agents .
3. Anticancer Potential
The triazin core is associated with various anticancer activities. Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, one study noted that derivatives showed IC50 values in the low micromolar range against several cancer types .
Case Studies
Several studies have explored the biological activities of compounds related to the target structure:
- Study on Anti-Tuberculosis Activity : A study synthesized a library of piperidinol analogs where one compound demonstrated significant anti-tuberculosis activity with an MIC of 1.5 µg/mL . The presence of specific functional groups was crucial for maintaining biological activity .
- Anticancer Evaluation : In vitro studies have shown that triazin derivatives can inhibit cancer cell growth effectively. One compound demonstrated an IC50 value of 7.4 µM against a breast cancer cell line, indicating its potential as an anticancer agent .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Research Findings and Trends
- Piperazine/Piperidine Scaffolds : Piperazine is prevalent in CNS drugs (e.g., antipsychotics), while piperidine is common in analgesics and kinase inhibitors. The target compound’s piperidine moiety may reflect a design choice to balance selectivity and pharmacokinetics .
- Fluorinated vs. Chlorinated Analogs : CF₃-substituted compounds often exhibit superior binding affinity and metabolic stability compared to chloro analogs, as seen in FDA-approved drugs like Celecoxib .
- Heterocyclic Cores: Benzo-triazinones are less studied than pyrido-triazinones (), suggesting the target compound could offer novel interaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
